Anabaseine

α7 nicotinic receptor Xenopus oocyte electrophysiology agonist potency

Anabaseine (CAS 3471-05-4) is a naturally occurring alkaloid toxin that acts as a potent, non-selective agonist at nicotinic acetylcholine receptors (nAChRs), with particularly high activity at muscle-type and α7 neuronal subtypes. Structurally related to nicotine and anabasine, anabaseine is a bipyridine derivative that has served as the foundational scaffold for the development of selective α7 nAChR drug candidates, including GTS-21 (DMXBA).

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 3471-05-4
Cat. No. B015009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabaseine
CAS3471-05-4
Synonymsanabaseine
anabaseine dihydrochloride
anabaseine hydrochloride
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)C2=CN=CC=C2
InChIInChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2
InChIKeyAUBPMADJYNSPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anabaseine (CAS 3471-05-4): Technical Baseline and Procurement Relevance for nAChR Research


Anabaseine (CAS 3471-05-4) is a naturally occurring alkaloid toxin that acts as a potent, non-selective agonist at nicotinic acetylcholine receptors (nAChRs), with particularly high activity at muscle-type and α7 neuronal subtypes [1]. Structurally related to nicotine and anabasine, anabaseine is a bipyridine derivative that has served as the foundational scaffold for the development of selective α7 nAChR drug candidates, including GTS-21 (DMXBA) [2]. As a pharmacological tool, anabaseine enables the systematic dissection of nicotinic receptor subtype pharmacology and remains an essential comparator for evaluating next-generation nicotinic ligands.

Why Generic Substitution of Anabaseine (CAS 3471-05-4) Is Scientifically Unsound


Generic substitution of anabaseine with structurally similar alkaloids such as nicotine, anabasine, or synthetic α7 agonists is precluded by marked differences in receptor subtype selectivity and functional efficacy. Anabaseine exhibits a distinct pharmacological fingerprint: it is a full agonist at α7 and neuromuscular nAChRs but a weak partial agonist at α4β2 receptors, whereas nicotine is a potent agonist at α4β2 but only a partial agonist at α7 [1]. Furthermore, anabaseine displays a unique rank order of potency at α7 receptors (anabaseine > anabasine > nicotine) that is not recapitulated by its analogs [1]. Even within the anabaseine chemotype, minor structural modifications profoundly alter receptor selectivity—as demonstrated by the conversion of the non-selective parent compound into the α7-selective partial agonist GTS-21 (DMXBA) [2]. These divergent pharmacological profiles render one-for-one substitution scientifically invalid and highlight the necessity of sourcing authentic anabaseine for studies requiring defined nAChR pharmacology.

Anabaseine (CAS 3471-05-4): Quantified Differentiation Against Nicotine, Anabasine, and GTS-21


Superior α7 nAChR Potency Relative to Nicotine and Anabasine

In a direct head-to-head comparison using Xenopus oocytes expressing homomeric α7 receptors, anabaseine displayed higher potency than both anabasine and nicotine. The rank order of agonist potency, expressed in terms of active monocation concentrations, was anabaseine > anabasine > nicotine [1]. Furthermore, anabaseine and anabasine generated maximum currents equivalent to acetylcholine (full agonists), whereas nicotine produced only approximately 65% of the acetylcholine response, indicating lower intrinsic efficacy [1].

α7 nicotinic receptor Xenopus oocyte electrophysiology agonist potency

Negligible α4β2 nAChR Efficacy Distinguishes Anabaseine from Nicotine

At α4β2 nAChRs, anabaseine and anabasine exhibited affinities and apparent efficacies substantially lower than those of nicotine. Nicotine functions as a potent agonist at this receptor subtype, whereas anabaseine acts as a weak partial agonist [1]. This functional divergence at α4β2 receptors—the predominant high-affinity nicotine binding site in the mammalian brain—is a critical differentiator.

α4β2 nicotinic receptor receptor selectivity partial agonism

Quantified Neuromuscular nAChR Agonist Activity on Frog Rectus Abdominis Muscle

Anabaseine acts as a neuromuscular agonist on the frog rectus abdominis muscle with a measured EC50 range of 0.25–0.74 μM . In comparative potency assessments against other known neuromuscular toxins, anabaseine was only 14-fold less potent than epibatidine and 3.7-fold less potent than anatoxin-a when comparing median effective concentrations of the active monocationic forms [1].

neuromuscular junction muscle-type nAChR EC50 determination

Structural Foundation for Selective α7 Agonists: Comparison with GTS-21 (DMXBA)

Anabaseine serves as the direct chemical precursor and pharmacological benchmark for the α7-selective clinical candidate GTS-21 (DMXBA). While anabaseine is a non-selective, full agonist at both α7 and muscle-type nAChRs [1], the addition of a 2,4-dimethoxybenzylidene moiety converts it into GTS-21, a selective partial agonist at α7 receptors with antagonist activity at α4β2 and other nAChR subtypes [2]. This structure-activity relationship underscores anabaseine's role as an essential comparator for understanding the molecular determinants of nAChR subtype selectivity.

drug discovery α7-selective agonists structure-activity relationship

Defined Application Scenarios for Anabaseine (CAS 3471-05-4) in nAChR Research and Drug Discovery


Electrophysiological Characterization of α7 nAChR Function

Use anabaseine as a full agonist reference standard in two-electrode voltage clamp or patch clamp studies of heterologously expressed α7 nAChRs. Its full agonist profile (100% of acetylcholine maximal response) enables accurate determination of receptor desensitization kinetics and serves as a positive control for validating novel α7 ligands [1]. The quantified rank order (anabaseine > anabasine > nicotine) provides a definitive benchmark for confirming proper receptor expression and function [1].

Neuromuscular nAChR Pharmacology and Toxicology Screening

Employ anabaseine in isolated tissue preparations (e.g., frog rectus abdominis muscle) to study neuromuscular nAChR activation and channel blockade. The established EC50 range (0.25–0.74 μM) facilitates cross-study comparisons and calibration of new neuromuscular agents [1]. The compound's activity at both adult and embryonic muscle-type receptors makes it a valuable tool for investigating developmental changes in nAChR subunit composition [2].

Medicinal Chemistry Benchmark for α7-Selective Drug Discovery

Utilize anabaseine as the non-selective parent scaffold against which the selectivity gains of novel benzylidene-anabaseine analogs are measured. Comparative pharmacological profiling of anabaseine (full agonist at α7 and muscle nAChRs) and its derivative GTS-21 (α7-selective partial agonist) provides critical structure-activity relationship data for rational drug design targeting cognitive disorders and schizophrenia [1]. This benchmark comparison is essential for patent filings and lead optimization campaigns [2].

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